3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 685860-43-9
Cat. No.: VC7360350
Molecular Formula: C18H23N7O2S
Molecular Weight: 401.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685860-43-9 |
|---|---|
| Molecular Formula | C18H23N7O2S |
| Molecular Weight | 401.49 |
| IUPAC Name | 3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C18H23N7O2S/c1-12-5-3-8-24(11-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)9-10-28-16-19-6-4-7-20-16/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,22,26,27) |
| Standard InChI Key | GNSGNCIBRWXZKV-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C |
Introduction
Table: Key Structural Features
| Position | Substitution Group |
|---|---|
| 3 | Methyl |
| 7 | 2-(Pyrimidin-2-ylthio)ethyl |
| 8 | 3-Methylpiperidin-1-yl |
These substitutions suggest the compound may exhibit unique biological activities due to the combination of heterocyclic and sulfur-containing groups.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions, including:
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Functionalization of the purine core: Introduction of alkyl or aryl groups at specific positions using alkylation or nucleophilic substitution.
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Thioether formation: Reaction of a pyrimidine derivative with an alkyl halide to form the pyrimidin-2-ylthio group.
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Amine substitution: Incorporation of the piperidine moiety via nucleophilic substitution or reductive amination.
Example Reaction Scheme
A possible synthetic route could involve:
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Starting with a purine dione scaffold.
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Introducing the methyl group at position 3 via direct alkylation.
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Adding the thioether side chain through reaction with a pyrimidine-thiol derivative.
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Completing the synthesis by attaching the piperidine group via amination.
Potential Applications
Compounds with similar structures often exhibit biological activities, including:
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Enzyme Inhibition:
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Purine derivatives are known to act as inhibitors for enzymes like phosphodiesterases (PDEs) and kinases due to their structural similarity to natural nucleotides.
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The sulfur-containing pyrimidine side chain may enhance binding affinity to certain enzyme targets.
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Antiviral Activity:
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Purines substituted with sulfur or nitrogen groups have been studied for their ability to disrupt viral replication machinery, particularly RNA-dependent RNA polymerases.
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Anti-inflammatory and Antitumor Properties:
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The presence of heterocyclic amines (e.g., piperidine) can improve bioavailability and target specificity in anti-inflammatory or anticancer agents.
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Table: Comparison with Related Compounds
Analytical Characterization
To confirm its structure and purity, the following analytical techniques are typically employed:
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NMR Spectroscopy: To identify specific hydrogen and carbon environments within the molecule.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To detect functional groups like thioethers and amines.
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